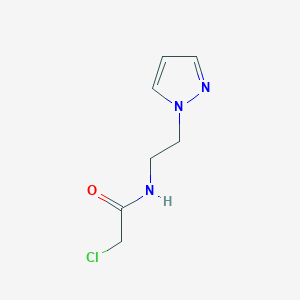![molecular formula C13H14N2O3S B7588315 2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)
2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as OTBN or 2-OTBN and is a thiazinanone derivative.
Mécanisme D'action
The mechanism of action of 2-OTBN is still under investigation. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins in the body, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-OTBN has various biochemical and physiological effects on the body. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of amyloid beta peptides in Alzheimer's disease, and exhibit antibacterial activity against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-OTBN in lab experiments is its relatively high yield during synthesis, making it a feasible option for large-scale production. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for the research on 2-OTBN. One potential direction is the further investigation of this compound's potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is the development of new materials and polymers using 2-OTBN as a precursor. Additionally, further studies are needed to fully understand the mechanism of action of 2-OTBN and its potential applications in various fields.
In conclusion, 2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. Its synthesis method is relatively straightforward, and it has been studied for its potential as an anticancer agent, a treatment for Alzheimer's disease, and as a precursor for the synthesis of various materials and polymers. While its mechanism of action is not fully understood, further research is needed to fully explore its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 2-OTBN involves a multi-step process that includes the reaction of 2-bromo-5-nitrobenzonitrile with 1,4-thiazinan-4-one followed by the conversion of the resulting intermediate to 2-OTBN using a palladium catalyst. The yield of this synthesis method is relatively high, making it a feasible method for large-scale production.
Applications De Recherche Scientifique
2-OTBN has been found to have potential applications in the fields of medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent and as a treatment for Alzheimer's disease. In materials science, 2-OTBN has been used as a precursor for the synthesis of various polymers and materials. In organic synthesis, this compound has been used as a reagent for the preparation of various organic compounds.
Propriétés
IUPAC Name |
2-[2-oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c14-9-11-3-1-2-4-12(11)18-10-13(16)15-5-7-19(17)8-6-15/h1-4H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHGJDNXYYHSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1C(=O)COC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)

![2-[2-Methoxyethyl(oxolane-2-carbonyl)amino]acetic acid](/img/structure/B7588265.png)
![Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate](/img/structure/B7588268.png)


![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)

![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)

![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)

![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)